ZK756326 Dihydrochloride: A Selective CCR8 Agonist - An In-depth Technical Guide
ZK756326 Dihydrochloride: A Selective CCR8 Agonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZK756326 dihydrochloride (B599025), a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8). This document details its pharmacological properties, the intracellular signaling pathways it modulates, and the experimental methodologies used for its characterization.
Introduction to ZK756326 Dihydrochloride and CCR8
ZK756326 dihydrochloride is a small molecule that acts as a full agonist at the human CCR8. CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells. Its endogenous ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. ZK756326 serves as a valuable tool for studying the biological functions of CCR8 and for the potential development of novel therapeutics.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ZK756326 dihydrochloride in various in vitro assays.
Table 1: Binding Affinity of ZK756326 at Human CCR8
| Parameter | Value | Cell Line | Radioligand | Reference |
| IC₅₀ | 1.8 µM | U87 MG cells expressing human CCR8 | ¹²⁵I-CCL1 | [1][2] |
Table 2: Functional Activity of ZK756326 at Human CCR8
| Assay | Parameter | Value | Cell Line | Notes | Reference |
| Calcium Mobilization | EC₅₀ | 245 nM | Not specified | Full agonist activity. | |
| Chemotaxis | Activity | Induces cell migration | Jurkat.hCCR8 cells | Specific EC₅₀ not reported, but shown to induce migration. | [3] |
| β-Arrestin 1 Recruitment | Activity | Higher efficacy than CCL1 | Not specified | Gαi signaling-independent. | [3] |
Table 3: Selectivity Profile of ZK756326
| Receptor | IC₅₀ (µM) | Assay Type | Notes | Reference |
| 26 other GPCRs | >50 | Radioligand Binding | Tested at 50 µM. | [1] |
| 5-HT₁ₐ | 5.4 | Radioligand Binding | [1] | |
| 5-HT₂ₒ | 4.4 | Radioligand Binding | [1] | |
| 5-HT₂𝒸 | 34.8 | Radioligand Binding | [1] | |
| 5-HT₅ₐ | 16 | Radioligand Binding | [1] | |
| 5-HT₆ | 5.9 | Radioligand Binding | [1] | |
| α₂ₐ Adrenergic | <20 | Radioligand Binding | 65% inhibition at 20 µM. | [1] |
CCR8 Signaling Pathways Activated by ZK756326
Upon binding of ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of ZK756326 to CCR8 by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Cell Membrane Preparation: Membranes are prepared from a cell line overexpressing human CCR8 (e.g., U87 MG cells).
-
Incubation: Membranes are incubated with a fixed concentration of ¹²⁵I-CCL1 and a range of concentrations of ZK756326 in a suitable binding buffer.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate membrane-bound radioligand from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ value is determined.
Calcium Mobilization Assay
This functional assay measures the ability of ZK756326 to stimulate an increase in intracellular calcium concentration upon CCR8 activation.
Detailed Methodology:
-
Cell Preparation: U87 MG cells expressing CCR8 are plated on poly-D-lysine-coated 96-well plates and cultured overnight.[1]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C in Hanks' balanced salt solution containing 20 mM HEPES, 3.2 mM CaCl₂, 1% (v/v) fetal bovine serum, and 2.5 mM probenecid.[1]
-
Signal Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the agonist.
-
Agonist Addition: ZK756326 is added at various concentrations, and the fluorescence is monitored in real-time.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured, and dose-response curves are generated to determine the EC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of ZK756326 to induce the directed migration of CCR8-expressing cells.
Detailed Methodology:
-
Cell Preparation: CCR8-expressing cells (e.g., Jurkat.hCCR8) are washed and resuspended in assay medium.
-
Assay Setup: The cell suspension is added to the upper chamber of a Transwell plate, which is separated from the lower chamber by a porous membrane.
-
Agonist Addition: A solution of ZK756326 at various concentrations is added to the lower chamber.
-
Incubation: The plate is incubated for a few hours to allow cells to migrate through the membrane towards the agonist.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The chemotactic index is calculated as the fold increase in cell migration in the presence of the agonist compared to the control.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR8, a key event in GPCR desensitization and signaling.
Detailed Methodology:
-
Cell Line: A cell line engineered to express CCR8 fused to a reporter enzyme fragment and β-arrestin fused to a complementary enzyme fragment is used (e.g., PathHunter β-Arrestin GPCR Assay).
-
Cell Plating: Cells are plated in a multi-well plate and incubated.
-
Compound Addition: ZK756326 is added at various concentrations to the cells.
-
Incubation: The plate is incubated to allow for β-arrestin recruitment to the activated CCR8, leading to the complementation of the enzyme fragments.
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of ZK756326 in inducing β-arrestin recruitment. Studies have shown that small molecule agonists like ZK756326 can display higher efficacy in β-arrestin 1 recruitment compared to the endogenous ligand CCL1, and this recruitment occurs independently of Gαi signaling.[3]
Summary and Conclusion
ZK756326 dihydrochloride is a well-characterized selective agonist for CCR8. It demonstrates potent activity in functional assays such as calcium mobilization and induces key cellular responses like chemotaxis and β-arrestin recruitment. Its selectivity profile, while showing some interaction with serotonergic and adrenergic receptors at higher concentrations, indicates a significant window for its use as a specific CCR8 probe in vitro. The detailed experimental protocols provided in this guide offer a framework for the further investigation of CCR8 signaling and the evaluation of novel CCR8-targeting compounds. The biased agonism exhibited by ZK756326, particularly its enhanced efficacy for β-arrestin recruitment independent of Gαi signaling, highlights the complexity of CCR8 pharmacology and presents opportunities for the development of functionally selective therapeutics.
